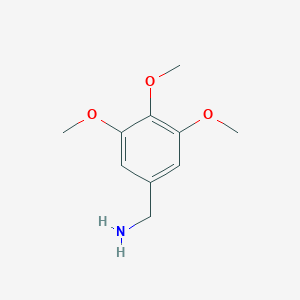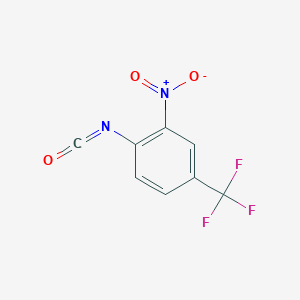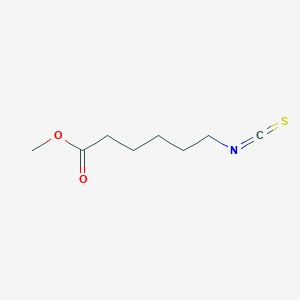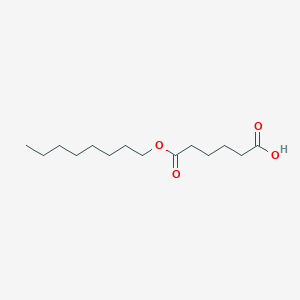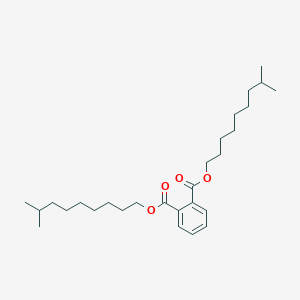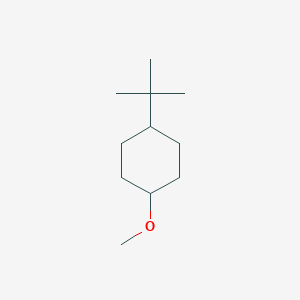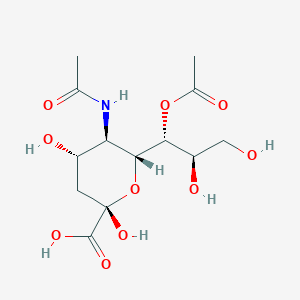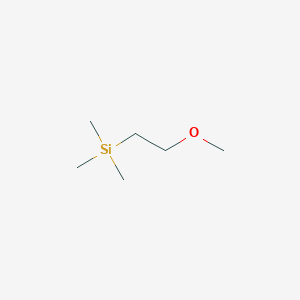
2-Methoxyethyl(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl(trimethyl)silane is a chemical compound that is widely used in scientific research. It is also known as MTMES or Methylsilanetriol methoxyethyl ester. This compound is used as a reagent in organic synthesis and as a solvent in various reactions. It has a molecular formula of C6H16O2Si and a molecular weight of 148.28 g/mol.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl(trimethyl)silane is not fully understood. However, it is believed that it acts as a nucleophile in organic reactions, where it donates an electron pair to a reaction intermediate. It can also act as a Lewis acid, where it accepts an electron pair from a reaction intermediate.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Methoxyethyl(trimethyl)silane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methoxyethyl(trimethyl)silane in lab experiments is its versatility. It can be used as a reagent, solvent, and precursor in various reactions. It is also relatively easy to handle and store. However, one of the limitations of using this compound is its cost. It is a relatively expensive reagent compared to other commonly used solvents and reagents.
Orientations Futures
There are several future directions for research on 2-Methoxyethyl(trimethyl)silane. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the exploration of its potential applications in new areas of organic synthesis. Additionally, research could be conducted to investigate the mechanism of action of this compound in more detail.
Méthodes De Synthèse
The synthesis of 2-Methoxyethyl(trimethyl)silane can be achieved through several methods. One of the most common methods is the reaction of trimethylsilyl chloride with methoxyethanol in the presence of a base such as sodium hydroxide. The reaction occurs through a substitution mechanism, where the chloride group is replaced by the methoxyethyl group.
Applications De Recherche Scientifique
2-Methoxyethyl(trimethyl)silane is widely used in scientific research as a reagent in organic synthesis. It is used as a protecting group for alcohols and amines in organic reactions. It is also used as a solvent in various reactions, including Grignard reactions, reduction reactions, and nucleophilic substitutions. Additionally, it is used as a precursor for the synthesis of other compounds, such as siloxanes and silanes.
Propriétés
Numéro CAS |
18173-63-2 |
|---|---|
Nom du produit |
2-Methoxyethyl(trimethyl)silane |
Formule moléculaire |
C6H16OSi |
Poids moléculaire |
132.28 g/mol |
Nom IUPAC |
2-methoxyethyl(trimethyl)silane |
InChI |
InChI=1S/C6H16OSi/c1-7-5-6-8(2,3)4/h5-6H2,1-4H3 |
Clé InChI |
QYOHYCIFURFHEZ-UHFFFAOYSA-N |
SMILES |
COCC[Si](C)(C)C |
SMILES canonique |
COCC[Si](C)(C)C |
Synonymes |
(2-Methoxyethyl)trimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



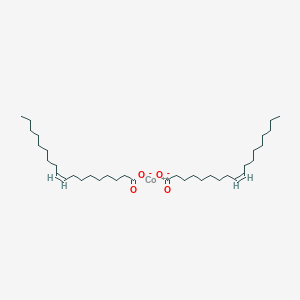

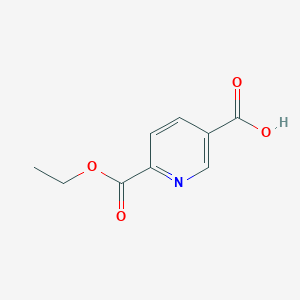
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
